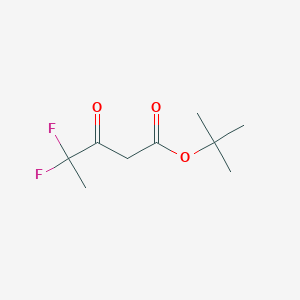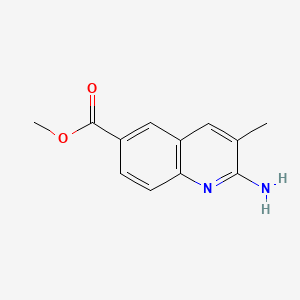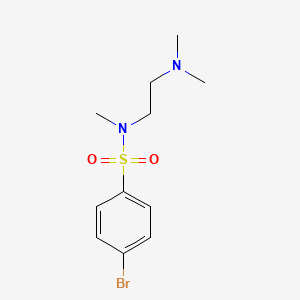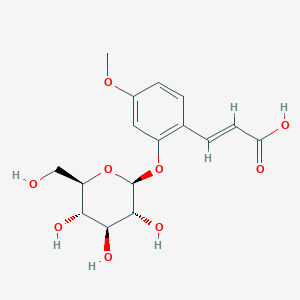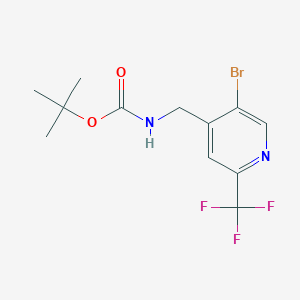
tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate is an organic compound that features a pyridine ring substituted with bromine, trifluoromethyl, and a tert-butyl carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position.
Trifluoromethylation: The brominated pyridine is then subjected to trifluoromethylation to introduce the trifluoromethyl group at the 2-position.
Carbamate Formation: Finally, the intermediate compound is reacted with tert-butyl carbamate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and bases like cesium carbonate (Cs2CO3) are commonly used in coupling reactions, with solvents such as 1,4-dioxane.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Coupling Reactions: Products include biaryl compounds or other complex organic molecules.
Aplicaciones Científicas De Investigación
tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its application. The trifluoromethyl group is known to influence the compound’s lipophilicity and metabolic stability, which can affect its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (5-iodo-2-(trifluoromethyl)pyridin-4-yl)carbamate: Similar structure but with an iodine atom instead of bromine.
tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate: Contains a pyrrolo[2,3-b]pyridine ring instead of a pyridine ring.
tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: Similar structure but with a hydroxyl group at the 3-position.
Propiedades
Fórmula molecular |
C12H14BrF3N2O2 |
|---|---|
Peso molecular |
355.15 g/mol |
Nombre IUPAC |
tert-butyl N-[[5-bromo-2-(trifluoromethyl)pyridin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C12H14BrF3N2O2/c1-11(2,3)20-10(19)18-5-7-4-9(12(14,15)16)17-6-8(7)13/h4,6H,5H2,1-3H3,(H,18,19) |
Clave InChI |
CXLBQMIWPBHEMT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC(=NC=C1Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


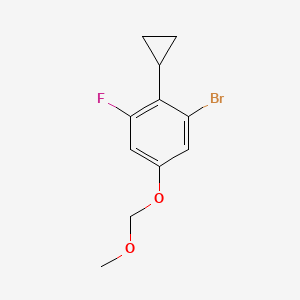
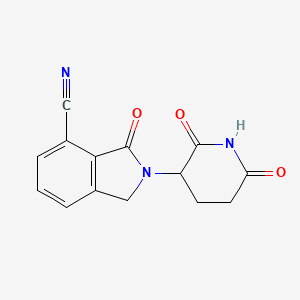
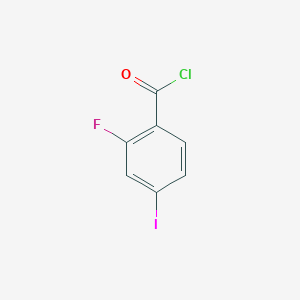
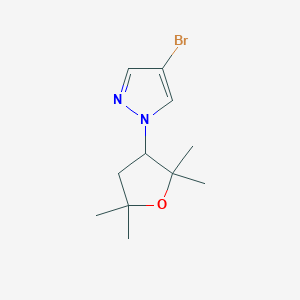
![N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide](/img/structure/B13917289.png)
![Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13917300.png)

![B-(7,7-Dimethyl-7H-benzo[c]fluoren-9-yl)boronic acid](/img/structure/B13917303.png)
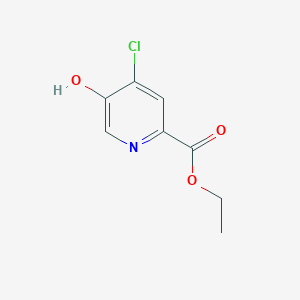
![tert-butyl N-{2-[(3R)-piperidin-3-yl]ethyl}carbamate](/img/structure/B13917307.png)
